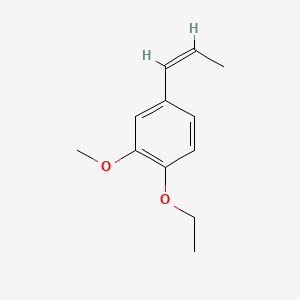
1-Ethoxy-2-methoxy-4-(1-propenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of isoeugenol, which is a naturally occurring phenylpropene, a type of phenylpropanoid, and is found in the essential oils of various plants.
Vorbereitungsmethoden
The synthesis of isoeugenyl ethyl ether, (Z)- typically involves the etherification of isoeugenol. This process can be carried out using various methods, including:
Etherification Reaction: Isoeugenol can be reacted with ethyl iodide in the presence of a base such as potassium carbonate to form isoeugenyl ethyl ether.
Catalytic Methods: Catalysts such as palladium on carbon can be used to facilitate the etherification process under mild conditions.
Industrial production methods for this compound are not extensively documented, but they likely involve similar etherification reactions on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Isoeugenyl ethyl ether, (Z)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert isoeugenyl ethyl ether into different derivatives, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Isoeugenyl ethyl ether, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of isoeugenyl ethyl ether, (Z)- is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological effects are likely mediated through its interaction with cellular membranes and proteins, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Isoeugenyl ethyl ether, (Z)- can be compared to other similar compounds such as:
Isoeugenol: The parent compound from which isoeugenyl ethyl ether is derived.
Eugenol: Another phenylpropene with similar chemical properties but different biological activities.
Methyleugenol: A methylated derivative of eugenol with distinct chemical and biological properties.
Isoeugenyl ethyl ether, (Z)- is unique due to its specific ether linkage, which imparts different chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
149849-39-8 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-ethoxy-2-methoxy-4-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3/b6-4- |
InChI-Schlüssel |
AOSKXPFBGRLCEG-XQRVVYSFSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C\C)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=CC)OC |
melting_point |
63 - 64 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)


